3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” belongs to a class of compounds known as [1,2,4]triazolo[4,3-c]quinazolines . These compounds have been studied for their potential as anticancer agents .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-c]quinazolines has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of “this compound” is based on the [1,2,4]triazolo[4,3-c]quinazoline scaffold . The specific substituents at the 3-position (2,4-dichlorophenyl) and the N-position (4-methoxyphenyl) may influence the compound’s biological activity.Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
Research on derivatives of the triazoloquinazoline class, including compounds structurally related to "3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine," has demonstrated significant antimicrobial and anticancer properties. For example, novel triazoloquinazoline derivatives have been synthesized and shown to possess antimicrobial activities against various microorganisms. These compounds' efficacy highlights their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, some triazoloquinazoline derivatives have been found to exhibit anticancer activity, indicating their promise for therapeutic applications in cancer treatment (Reddy et al., 2015).
Antihistaminic Agents
The triazoloquinazoline scaffold has also been explored for its potential in creating new classes of H1-antihistaminic agents. Compounds synthesized from this class have shown significant in vivo antihistaminic activity, suggesting their utility in developing treatments for allergic reactions (Alagarsamy et al., 2008; Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Research on triazoloquinazolinone-based compounds has identified them as potent inhibitors of tubulin assembly, with significant anticancer activity across a variety of cancer cell lines. Their action mechanism, akin to that of vascular disrupting agents, underlines the potential of triazoloquinazoline derivatives in cancer therapy by targeting the tubulin polymerization process (Driowya et al., 2016).
Adenosine Receptor Antagonists
Triazoloquinazolines have been identified as potent adenosine receptor antagonists, offering a basis for developing drugs targeting adenosine receptors. This application is particularly relevant in designing therapies for neurological disorders, where modulation of adenosine receptors can have therapeutic benefits (Francis et al., 1988).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N5O/c1-30-15-9-7-14(8-10-15)25-22-26-19-5-3-2-4-17(19)21-28-27-20(29(21)22)16-11-6-13(23)12-18(16)24/h2-12H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSPLOTVMSNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.